![molecular formula C20H20N2O4 B4401330 [2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B4401330.png)
[2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate
概要
説明
[2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from S-proline via chloroacetylation followed by amidation of its carboxylate group.
Coupling Reactions: The pyrrolidine ring is then coupled with phenyl groups through carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
[2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl rings or the pyrrolidine ring.
科学的研究の応用
Chemistry
In chemistry, [2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The pyrrolidine ring is known for its biological activity, and modifications to the compound can lead to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives .
作用機序
The mechanism of action of [2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate involves its interaction with specific molecular targets in the body. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups.
Prolinol: A derivative of proline with a hydroxyl group.
Uniqueness
What sets [2-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate apart is its specific combination of the pyrrolidine ring with phenyl groups and carbamoyl linkages. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
[2-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)26-18-11-5-3-9-16(18)19(24)21-17-10-4-2-8-15(17)20(25)22-12-6-7-13-22/h2-5,8-11H,6-7,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBAOTULQYYESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(3-Phenylpropylcarbamoyl)phenyl] acetate](/img/structure/B4401255.png)

![2-[(4-bromophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4401272.png)
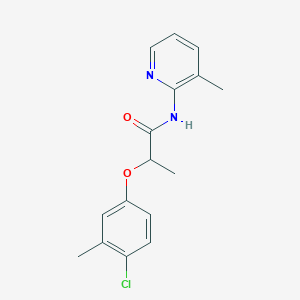
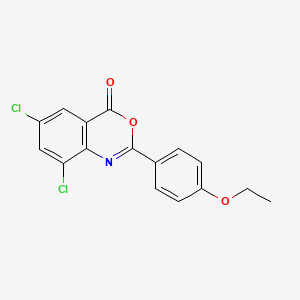
![1-[3-Methoxy-4-[4-(4-methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4401287.png)
![1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride](/img/structure/B4401290.png)
![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
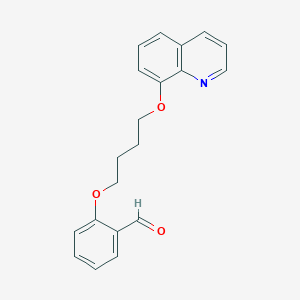
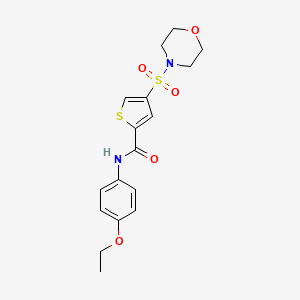
![4-{5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4401329.png)
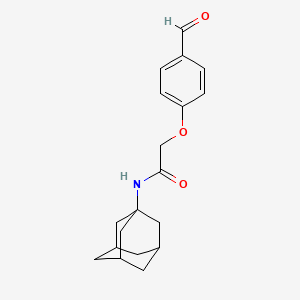
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
